Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester
Overview
Description
Mechanism of Action
Target of Action
Imidazole-containing compounds have been known to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
The synthesis of similar imidazo-thiazole compounds involves an ordered sequence of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond, dearomative cyclization, and aromatization by proton-shift isomerization . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and has a boiling point of 138-140° c at 2 mmhg . This could potentially impact its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown promising inhibitory activity over most of the cancer cell lines . This suggests that the compound might have similar effects.
Biochemical Analysis
Biochemical Properties
Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, which are crucial for transmitting signals from the cell surface to the interior. This compound can modulate gene expression by affecting transcription factors, proteins that bind to specific DNA sequences to control the rate of transcription of genetic information . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of specific genes, ultimately influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of other compounds. This interaction can affect metabolic flux, the rate at which metabolites are produced and consumed within the cell . Additionally, it can influence the levels of specific metabolites, leading to changes in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues also affects its overall efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell by targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester typically involves the reaction of aminothiazole with bromoacetyl bromide, followed by cyclization with formamide . The reaction conditions often include the use of a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like diisopropylethylamine (DIPEA) .
Industrial Production Methods: Modern industrial methods for synthesizing this compound involve continuous flow systems with multistage reactors. This approach enhances efficiency by avoiding the isolation of intermediate compounds .
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Comparison: Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester stands out due to its unique structural features and diverse biological activities. Unlike levamisole, which is primarily used for its immunomodulatory effects, this compound has broader applications in medicinal chemistry and material science .
Properties
IUPAC Name |
ethyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-2-13-8(12)5-7-6-11-3-4-14-9(11)10-7/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVFDEWSKWCGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=CSC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357452 | |
Record name | Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57332-73-7 | |
Record name | Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-{imidazo[2,1-b][1,3]thiazol-6-yl}acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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